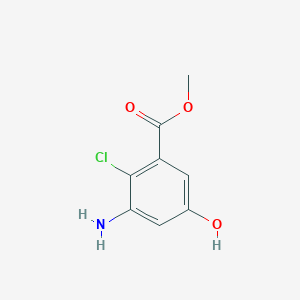
Methyl heptylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Methyl heptylglycinate is a chemical compound with the molecular formula C₇H₁₅NO₂. It is an ester derivative of glycine.
- The compound is a colorless to pale yellow liquid that is soluble in common organic solvents such as chloroform, acetone, and ethyl acetate. its solubility in water is relatively poor.
- This compound is used in various applications, including organic synthesis, pharmaceuticals, and insecticides.
Métodos De Preparación
- There are several synthetic routes to prepare methyl heptylglycinate:
- One method involves reacting glycine with methanol in the presence of concentrated sulfuric acid. The reaction temperature is controlled around 80-85°C. The resulting methyl glycinate hydrochloride can then be crystallized and isolated.
- Another approach uses dry hydrogen chloride gas in anhydrous ethanol. Glycine is added to the solution, and the esterification reaction occurs. The product is then cooled, crystallized, and filtered to obtain methyl glycinate hydrochloride.
- Industrial production methods may vary, but these synthetic routes provide a foundation for its preparation.
Análisis De Reacciones Químicas
- Methyl heptylglycinate can undergo various reactions:
- Ester hydrolysis: It can be hydrolyzed back to glycine and methanol.
- Acid-base reactions: It forms salts with acids, such as methyl glycinate hydrochloride.
- Other reactions: Oxidation, reduction, and substitution reactions are possible, but specific examples would depend on the reaction conditions.
- Common reagents include acids, bases, and oxidizing or reducing agents. The major products depend on the specific reaction type.
Aplicaciones Científicas De Investigación
- Methyl heptylglycinate has diverse applications:
Organic Synthesis: It serves as an intermediate in the synthesis of other compounds.
Pharmaceutical Industry: Used in the preparation of drugs and pharmaceutical intermediates.
Insecticides: It plays a role in the production of insecticides and acaricides.
Mecanismo De Acción
- The exact mechanism by which methyl heptylglycinate exerts its effects depends on its specific application.
- In pharmaceutical research, it may interact with molecular targets or pathways related to specific diseases or conditions. Further studies are needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
- Methyl heptylglycinate is unique due to its seven-carbon alkyl chain attached to the glycine moiety.
- Similar compounds include other glycine esters, such as methyl glycinate (shorter alkyl chains) and ethyl glycinate (ethyl ester of glycine).
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
methyl 2-(heptylamino)acetate |
InChI |
InChI=1S/C10H21NO2/c1-3-4-5-6-7-8-11-9-10(12)13-2/h11H,3-9H2,1-2H3 |
Clave InChI |
PACJTEBUEVKJRC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCNCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13515683.png)

![6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B13515686.png)
aminehydrochloride](/img/structure/B13515689.png)




![rac-2-[(3R,4R)-4-methyl-1-(propane-1-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13515732.png)
![Tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B13515747.png)



